4-(1H-benzotriazol-1-yl)-3,5-dinitrobenzoic acid
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring attached to a benzoic acid moiety, which is further substituted with nitro groups at the 3 and 5 positions. The compound’s molecular formula is C13H8N4O6, and it has a molecular weight of 316.22 g/mol .
Preparation Methods
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzotriazole ring can also form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as:
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid: This compound has one less nitro group and exhibits different reactivity and applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound contains a triazole ring instead of a benzotriazole ring, leading to variations in its chemical and biological properties.
4-(1H-1,2,3-benzotriazol-1-yl)butan-1-amine:
The uniqueness of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid lies in its specific substitution pattern and the presence of both benzotriazole and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H7N5O6 |
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Molecular Weight |
329.22 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H7N5O6/c19-13(20)7-5-10(17(21)22)12(11(6-7)18(23)24)16-9-4-2-1-3-8(9)14-15-16/h1-6H,(H,19,20) |
InChI Key |
DBNZJNNMRBIANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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